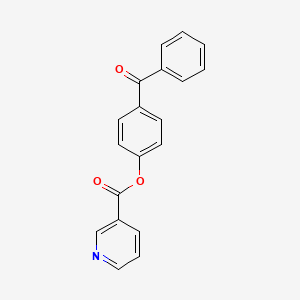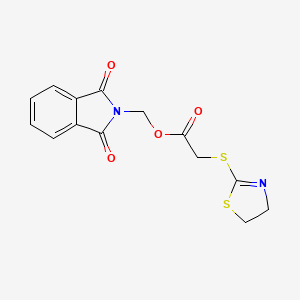
N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Vue d'ensemble
Description
Benzimidazole sulfonamides, including derivatives similar to N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, are recognized for their significant pharmaceutical properties. They are part of a broader class of compounds that have been extensively studied for their antibacterial, antiviral, and anticancer activities, among other biological properties.
Synthesis Analysis
The synthesis of benzimidazole sulfonamide derivatives typically involves multi-step reactions, starting with the formation of a benzimidazole core followed by sulfonamidation. Gadad et al. (2000) describe a Vilsmeier-Haak reaction producing derivatives through interaction with aminoguanidine hydrochloride, indicative of the complex synthesis routes possible for such compounds (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).
Molecular Structure Analysis
The molecular structure of benzimidazole sulfonamides is characterized by the presence of a benzimidazole ring attached to a sulfonamide group. This configuration is essential for their biological activity. Ashraf et al. (2016) have demonstrated the coordination of such molecules to divalent transition metals, highlighting the bidentate chelating nature of these compounds through sulfonamidate nitrogen and benzimidazole nitrogen (Ashraf, Siddiqui, Akbar, Mustafa, Krautscheid, Ullah, Mirza, Sher, Hanif, & Hartinger, 2016).
Chemical Reactions and Properties
Benzimidazole sulfonamides undergo various chemical reactions, including transannulation and reactions with different reagents leading to diverse derivatives. Strelnikova et al. (2018) discussed the Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles, showcasing the chemical versatility of sulfonamide derivatives (Strelnikova, Rostovskii, Starova, Khlebnikov, & Novikov, 2018).
Physical Properties Analysis
The physical properties of benzimidazole sulfonamides, such as solubility, melting point, and crystalline structure, are influenced by their specific substituents. Eltayeb et al. (2011) detailed the crystal structure of a solvated benzimidazole compound, providing insight into the molecular conformation and interactions within the crystal lattice (Eltayeb, Teoh, Yeap, & Fun, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of benzimidazole sulfonamides are critical for their biological efficacy. These compounds exhibit a range of activities against various pathogens due to their ability to interact with biological targets. Zhang et al. (2017) explored the design and synthesis of benzimidazole-incorporated sulfonamide analogues, highlighting their antimicrobial evaluation and potential mechanisms of action (Zhang, He, Peng, Zhang, Gopala, Tangadanchu, Gan, & Zhou, 2017).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has focused on synthesizing various sulfonamides, including compounds similar to N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, and studying their antimicrobial activities. For instance, Badgujar et al. (2018) synthesized a series of new sulfonamides and tested them for in vitro antimicrobial activities against selected bacterial and fungal strains. These compounds exhibited significant antimicrobial and antioxidant activities (Badgujar, More, & Meshram, 2018). Similarly, Ashraf et al. (2016) incorporated the sulfonamide pharmacophore into the benzimidazole scaffold, resulting in compounds with potent antimicrobial activity against various bacterial strains (Ashraf et al., 2016).
Potential in Treating Skin Diseases
G. Ouvry et al. (2018) discussed the discovery of a potent inverse agonist, structurally related to the sulfonamide , with in vivo activity in an IL-23-induced mouse skin inflammation model, suggesting potential applications in treating skin diseases like psoriasis (Ouvry et al., 2018).
Antibacterial Activity and Chemical Synthesis
Research by Gadad et al. (2000) on similar sulfonamide derivatives has demonstrated high antibacterial activity, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000). The synthesis and characterization of such compounds have been an area of interest, as seen in works by Zali-Boeini et al. (2015), who focused on the efficient synthesis of benzazole-based sulfonamides in environmentally friendly media (Zali-Boeini, Najafi, Abtahi, & Ghaleshahi, 2015).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-4-3-5-12(10(9)2)18-22(20,21)11-6-7-13-14(8-11)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOSHTFNHFKCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679064 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5649161.png)
![5-{[3-(1,3-benzothiazol-2-yl)-1-piperidinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5649166.png)
![N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649169.png)
![N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649176.png)
![N,N-dimethyl-2-({[(pyridin-2-ylthio)acetyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5649181.png)
![1-[(4-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5649190.png)

![5-[(2-chloro-6-fluorophenyl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5649197.png)

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5649222.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5649223.png)
![1-(methoxyacetyl)-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5649227.png)
![8-(9H-purin-6-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5649229.png)
![3-[4-(2-fluoro-3-methoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5649237.png)